BX517 - 946843-63-6

BX517

Catalog Number: EVT-1604964
CAS Number: 946843-63-6
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

BX517 is a potent inhibitor of phosphoinositide-dependent kinase-1, commonly referred to as PDK1. It belongs to a class of compounds known as indolinones and has been extensively studied for its potential therapeutic applications in cancer treatment due to its ability to selectively inhibit PDK1, a critical regulator in various signaling pathways involved in cell growth and survival. The compound is characterized by its high potency, with an IC50 value of approximately 6 nanomolar, indicating its effectiveness at low concentrations .

Source

BX517 was developed through a series of synthetic modifications of indolinone derivatives aimed at enhancing their inhibitory activity against PDK1. The initial lead compound underwent optimization, which led to the identification of BX517 as a highly selective and effective inhibitor .

Classification

BX517 is classified as a small molecule drug candidate and falls under the category of kinase inhibitors. Its primary target is PDK1, which plays a vital role in the phosphoinositide 3-kinase signaling pathway, making it relevant in the context of cancer biology and therapeutic interventions .

Synthesis Analysis

Methods

The synthesis of BX517 involves several key steps that focus on modifying the indolinone scaffold. The initial synthesis begins with the formation of the indolinone core structure, followed by various substitution reactions to introduce functional groups that enhance its binding affinity for PDK1.

Technical Details

The synthetic pathway typically includes:

  • Formation of Indolinone Core: Utilizing starting materials such as 2-aminobenzylamine and appropriate carbonyl compounds.
  • Substitution at C-4' Position: This step is critical as modifications at this position have been shown to significantly impact the biological activity against PDK1.
  • Purification: The final product is purified using techniques such as column chromatography to ensure high purity levels necessary for biological testing .
Molecular Structure Analysis

Structure

The molecular structure of BX517 has been elucidated through techniques like X-ray crystallography. It features a complex arrangement that allows for effective binding to the ATP site of PDK1.

Data

  • Chemical Formula: C15H14N4O2
  • Molecular Weight: Approximately 282.303 g/mol
  • Exact Mass: 282.11 g/mol
    These parameters are crucial for understanding its pharmacokinetic properties and behavior in biological systems .
Chemical Reactions Analysis

Reactions

BX517 undergoes specific interactions with PDK1, primarily through competitive inhibition at the ATP-binding site. This interaction prevents PDK1 from phosphorylating downstream targets, effectively disrupting signaling pathways that promote cell survival and proliferation.

Technical Details

The binding affinity and specificity were determined through various biochemical assays, including enzyme kinetics studies that demonstrated its competitive nature against ATP. This characteristic is essential for its potential use in therapeutic settings where modulation of kinase activity is desired .

Mechanism of Action

Process

BX517 exerts its pharmacological effects by binding to the ATP site of PDK1, leading to inhibition of its kinase activity. This action results in decreased phosphorylation of downstream substrates involved in critical cellular processes such as metabolism, growth, and survival.

Data

The inhibition mechanism has been characterized by kinetic studies showing that BX517 effectively competes with ATP for binding to PDK1, thus blocking the enzyme's activity at low concentrations (IC50 = 6 nM) . This selective inhibition is crucial for reducing off-target effects and enhancing therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for indolinone derivatives.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits typical reactivity patterns associated with indolinones, including potential electrophilic sites that may participate in further chemical modifications.

Relevant analyses have indicated that these properties influence both the bioavailability and pharmacodynamics of BX517 when administered .

Applications

BX517 has significant potential applications in scientific research and drug development:

  • Cancer Research: As a selective inhibitor of PDK1, BX517 is being investigated for its role in inhibiting tumor growth and enhancing the efficacy of existing cancer therapies.
  • Drug Discovery: Its mechanism provides insights into developing new therapeutic agents targeting similar pathways involved in cancer progression.
  • Biochemical Studies: Utilized in studies examining the role of PDK1 in various cellular processes, aiding in understanding cancer biology and treatment resistance mechanisms .
Introduction to BX517 as a Pharmacological Agent

Role of PDK1 in Cellular Signaling Pathways

Phosphoinositide-dependent kinase 1 (PDK1) serves as a master regulator within the AGC kinase family, governing critical cellular processes through phosphorylation of activation loops in downstream kinases. This 556-amino acid serine/threonine kinase features an N-terminal kinase domain and a C-terminal pleckstrin homology (PH) domain that mediates membrane interactions. PDK1's position at the convergence of oncogenic signaling pathways—notably PI3K/AKT, RSK, and S6K—establishes it as a pivotal signaling node. Mechanistically, PDK1 activation occurs via recruitment to the plasma membrane by phosphatidylinositol (3,4,5)-trisphosphate (PIP3) following growth factor stimulation. This spatial reorganization enables PDK1 to phosphorylate Thr308 on AKT, a modification essential for AKT activation and subsequent regulation of cell survival, proliferation, and metabolism. Beyond AKT, PDK1 phosphorylates at least 23 AGC family kinases, including p70 ribosomal S6 kinase (S6K), p90 ribosomal S6 kinase (RSK), and protein kinase C (PKC) isoforms, thereby amplifying its influence across multiple signaling networks. The centrality of PDK1 in maintaining cellular homeostasis underscores its pathological significance when dysregulated in diseases like cancer [4] [5].

Rationale for Targeting PDK1 in Oncological Research

Dysregulation of the PI3K/PDK1 signaling axis represents one of the most frequent oncogenic alterations across human malignancies. Unlike kinases directly mutated in cancer, PDK1's therapeutic appeal stems from its position as an obligate activator of multiple cancer-promoting kinases downstream of PI3K. Tumor cells with hyperactivated PI3K signaling (via PTEN loss, PIK3CA mutations, or receptor tyrosine kinase amplification) exhibit heightened dependence on PDK1 for maintaining oncogenic phenotypes. Genetic studies demonstrate that PDK1 ablation impairs tumorigenesis in preclinical models, while sparing normal tissue development—suggesting a favorable therapeutic index. Crucially, PDK1 inhibition simultaneously disrupts multiple oncogenic pathways (AKT, S6K, RSK) that often compensate when individually targeted. This multi-pathway disruption provides a strong mechanistic rationale for PDK1 inhibition over single kinase targets. Research further reveals that PDK1 activity supports tumor cell survival under metabolic stress, facilitates anchorage-independent growth (a hallmark of malignancy), and promotes invasion and metastasis, positioning PDK1 as a compelling target for anticancer drug development [4] [7].

Historical Development of BX517 as a PDK1 Inhibitor

BX517 emerged from systematic medicinal chemistry efforts to optimize indolinone-based scaffolds for selective PDK1 inhibition. Early PDK1 inhibitors suffered from insufficient selectivity or suboptimal pharmacokinetic properties, limiting their utility as chemical probes. The indolinone core was identified as a promising starting point due to its ability to occupy the ATP-binding pocket while providing vectors for selectivity-enhancing modifications. Through structure-activity relationship (SAR) studies, researchers introduced specific hydrophilic groups—including pyridine and alkyl amides—to improve solubility while maintaining potency. BX517 (PDK1 inhibitor 2) was developed as a potent and selective inhibitor with an IC50 of 6 nM against PDK1, representing a >100-fold selectivity improvement over earlier compounds. Its development marked a significant advancement in the PDK1 inhibitor toolkit, providing researchers with the first highly selective molecule capable of distinguishing PDK1 from closely related kinases. The compound's chemical name is recorded as CAS 850717-64-5, with molecular formula C₁₅H₁₄N₄O₂ and molecular weight 282.30 g/mol. Its characterization included comprehensive kinase profiling across diverse panels, confirming its exceptional selectivity among Ser/Thr and Tyr kinases [2] [3] [6].

Table 1: Key Chemical and Biochemical Properties of BX517

PropertyValue
Chemical FormulaC₁₅H₁₄N₄O₂
Molecular Weight282.30 g/mol
CAS Number850717-64-5
PDK1 Inhibition (IC₅₀)6 nM
Solubility (DMSO)≥27 mg/mL (95.64 mM)
Selectivity Index>100-fold vs. related kinases

Properties

CAS Number

946843-63-6

Product Name

BX517

IUPAC Name

[(3Z)-2-oxo-3-[1-(1H-pyrrol-2-yl)ethylidene]-1H-indol-5-yl]urea

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

InChI

InChI=1S/C15H14N4O2/c1-8(11-3-2-6-17-11)13-10-7-9(18-15(16)21)4-5-12(10)19-14(13)20/h2-7,17H,1H3,(H,19,20)(H3,16,18,21)/b13-8-

InChI Key

DFURSNCTQGJRRX-JYRVWZFOSA-N

SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3

Synonyms

BX 517
BX-517
BX517 cpd

Canonical SMILES

CC(=C1C2=C(C=CC(=C2)NC(=O)N)NC1=O)C3=CC=CN3

Isomeric SMILES

C/C(=C/1\C2=C(C=CC(=C2)NC(=O)N)NC1=O)/C3=CC=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.